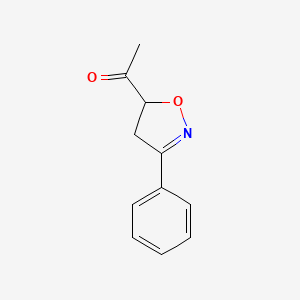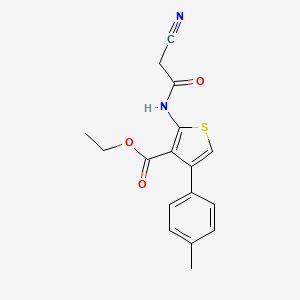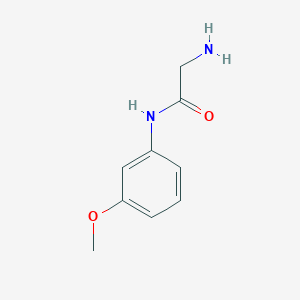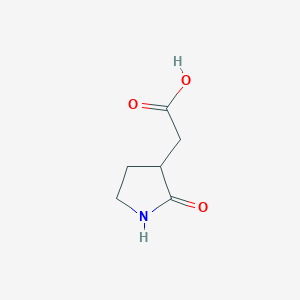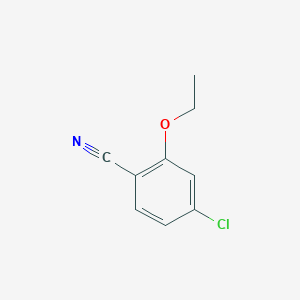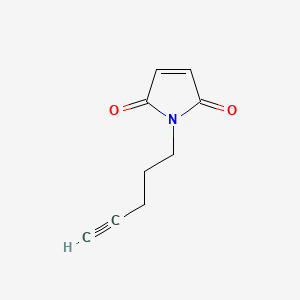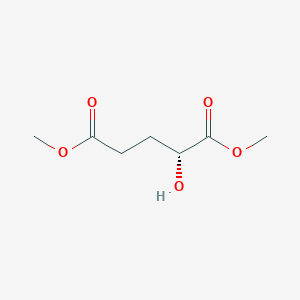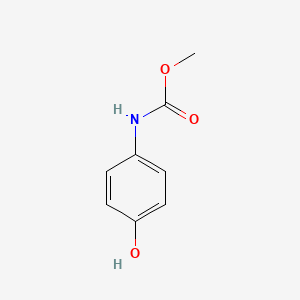
Methyl N-(4-hydroxyphenyl)carbamate
説明
“Methyl N-(4-hydroxyphenyl)carbamate” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-hydroxyphenylcarbamate . The InChI code for this compound is 1S/C8H9NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) .Physical And Chemical Properties Analysis
“Methyl N-(4-hydroxyphenyl)carbamate” has a boiling point of approximately 252.2°C at 760 mmHg . The compound has a melting point of 118°C . It is stored under nitrogen at a temperature of 4°C .科学的研究の応用
Chemical Modifications and Derivatives
- Methyl N-(4-hydroxyphenyl)carbamate has been utilized as a starting material for various chemical reactions. For instance, its electrophilic amination with sodium azide in polyphosphoric acid leads to the formation of different methyl N-carbamates (Velikorodov et al., 2020).
- Another study demonstrated the synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, showcasing its potential as a precursor in the synthesis of various organic compounds (Velikorodov, 2004).
Biological and Nonbiological Modifications
- Methyl N-(4-hydroxyphenyl)carbamate is subject to various biological and nonbiological modifications. One study noted the hydrolysis, oxidation, and dealkylation processes that methylcarbamate insecticides undergo in different environments, indicating its potential utility in studying environmental and biological transformations of carbamates (Knaak Jb, 1971).
Role in Analytical Chemistry
- This compound has also found applications in analytical chemistry. A study developed a high-performance liquid chromatographic technique for detecting carbamate insecticides, demonstrating its use in sensitive and selective detection methods (Krause, 1979).
Potential Pharmaceutical Applications
- Some studies have explored its potential in pharmaceutical applications. For example, carbamate analogues of amsacrine, derived from methyl N-(4-hydroxyphenyl)carbamate, showed promise as treatment options for conditions like Alzheimer's disease due to their dual inhibitory activities on enzymes (Turnbull et al., 1999).
Safety and Hazards
“Methyl N-(4-hydroxyphenyl)carbamate” is classified as harmful . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Mode of Action
It is known that carbamates typically work by interacting with their targets and causing changes in their function . The specific interactions and resulting changes caused by Methyl N-(4-hydroxyphenyl)carbamate require further investigation.
Biochemical Pathways
Carbamates, in general, can affect various biochemical pathways depending on their specific targets . The exact pathways and downstream effects influenced by Methyl N-(4-hydroxyphenyl)carbamate remain to be elucidated.
Result of Action
The specific effects would depend on the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Methyl N-(4-hydroxyphenyl)carbamate interacts with its targets and exerts its effects . .
特性
IUPAC Name |
methyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUXXRXJBCUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-hydroxyphenyl)carbamate | |
CAS RN |
54840-09-4 | |
| Record name | methyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




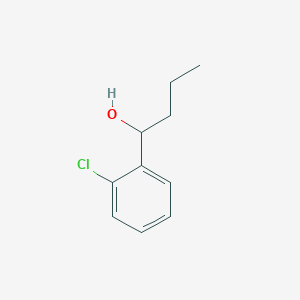

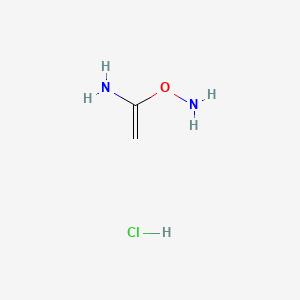
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
